molecular formula C15H24N6O B5327335 N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine

カタログ番号 B5327335
分子量: 304.39 g/mol
InChIキー: GDHJJIQWDAKUCK-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine, also known as TAK-659, is a small molecule inhibitor that binds to and inhibits the activity of Bruton's tyrosine kinase (BTK). BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for the survival and proliferation of B cells. TAK-659 has shown promise as a potential therapeutic agent in the treatment of various B cell malignancies and autoimmune disorders.

作用機序

N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine works by binding to BTK and inhibiting its activity. BTK is a key enzyme in the B cell receptor signaling pathway, which is essential for B cell survival and proliferation. Inhibition of BTK by this compound leads to the suppression of B cell activation and proliferation, as well as the induction of apoptosis in B cells. This compound has also been shown to inhibit the activity of other kinases in the B cell receptor signaling pathway, such as AKT and ERK.
Biochemical and Physiological Effects
This compound has been shown to have a favorable pharmacokinetic profile in preclinical studies, with good oral bioavailability and a long half-life. This compound is rapidly absorbed and distributed to tissues, including lymphoid organs, where it exerts its anti-tumor and immunomodulatory effects. This compound has also been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

実験室実験の利点と制限

The advantages of using N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B cells. However, there are also limitations to using this compound in lab experiments, including its high cost, the complexity of its synthesis, and the need for specialized equipment and expertise to handle the compound safely.

将来の方向性

There are several potential future directions for the development of N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine and related compounds. These include:
1. Combination therapy: this compound has shown efficacy in combination with other therapies, such as anti-CD20 antibodies and PI3K inhibitors. Future studies could explore the optimal combinations and dosing regimens for these therapies.
2. Biomarker identification: Biomarkers that predict response to this compound could be identified and used to guide patient selection and treatment.
3. Clinical trials: this compound is currently being evaluated in clinical trials for the treatment of CLL, MCL, and DLBCL. Future studies could explore the use of this compound in other B cell malignancies and autoimmune disorders.
4. Structural optimization: The synthesis of this compound is complex and expensive. Future studies could explore the development of simpler and more cost-effective synthesis methods, as well as the optimization of the compound's structure for improved potency and selectivity.
In conclusion, this compound is a promising small molecule inhibitor that has shown efficacy in preclinical models of B cell malignancies and autoimmune disorders. Further research is needed to fully understand its mechanism of action, optimize its synthesis and dosing regimens, and evaluate its safety and efficacy in clinical trials.

合成法

The synthesis of N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves several steps, including the preparation of key intermediates and the final coupling reaction. The process is complex and involves the use of various reagents and solvents. The yield and purity of the final product are critical for its effectiveness and safety.

科学的研究の応用

N,1,6-trimethyl-N-[2-(4-morpholinyl)propyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, this compound has demonstrated potent anti-tumor activity, both as a single agent and in combination with other therapies. This compound has also shown efficacy in preclinical models of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus.

特性

IUPAC Name

N,1,6-trimethyl-N-(2-morpholin-4-ylpropyl)pyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N6O/c1-11(21-5-7-22-8-6-21)10-19(3)14-13-9-16-20(4)15(13)18-12(2)17-14/h9,11H,5-8,10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDHJJIQWDAKUCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=NN2C)C(=N1)N(C)CC(C)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.39 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。